molecular formula C27H31N5 B14349130 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine CAS No. 91811-01-7

1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine

Cat. No.: B14349130
CAS No.: 91811-01-7
M. Wt: 425.6 g/mol
InChI Key: CBBMNOXSZQQIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine is a complex organic compound characterized by its unique structure, which includes multiple diazenyl groups and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine typically involves a multi-step process. The initial step often includes the formation of the diazenyl groups through azo coupling reactions. This is followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale azo coupling reactions, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can break the diazenyl groups, leading to the formation of amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine involves its interaction with molecular targets such as enzymes or receptors. The diazenyl groups can participate in electron transfer reactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine
  • Disodium 5-[(E)-{4’-[(E)-{4-[(E)-(2,5-diamino-4-[(E)-{3-[(E)-(2,4-diaminophenyl)diazenyl]phenyl}diazenyl]phenyl}diazenyl]-2-sulfo-1-naphthyl}diazenyl]-4-biphenylyl}diazenyl]-2-oxidobenzoate

Uniqueness

1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine is unique due to its specific combination of diazenyl groups and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

91811-01-7

Molecular Formula

C27H31N5

Molecular Weight

425.6 g/mol

IUPAC Name

(4-butylphenyl)-[4-[(4-piperidin-1-ylphenyl)diazenyl]phenyl]diazene

InChI

InChI=1S/C27H31N5/c1-2-3-7-22-8-10-23(11-9-22)28-29-24-12-14-25(15-13-24)30-31-26-16-18-27(19-17-26)32-20-5-4-6-21-32/h8-19H,2-7,20-21H2,1H3

InChI Key

CBBMNOXSZQQIPN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.